

Tyrphostin AG30: A Technical Guide to Inhibiting c-ErbB Signaling

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Compound of Interest

Compound Name: Tyrphostin AG30

Cat. No.: B10818717

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Introduction

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the c-ErbB family of receptor tyrosine kinases.^{[1][2][3]} This family, which also includes HER2/c-ErbB2, HER3/c-ErbB3, and HER4/c-ErbB4, plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of c-ErbB signaling is a hallmark of many cancers, making these receptors prime targets for therapeutic intervention.

Tyrphostin AG30 has been shown to selectively inhibit the self-renewal induction by c-ErbB and to block the activation of downstream signaling molecules such as STAT5 in primary erythroblasts, highlighting its potential as a tool for both basic research and drug development.^{[1][2][3]}

This technical guide provides an in-depth overview of **Tyrphostin AG30**, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its use in studying c-ErbB signaling.

Data Presentation: Inhibitory Activity of Tyrphostin AG30 and Related Compounds

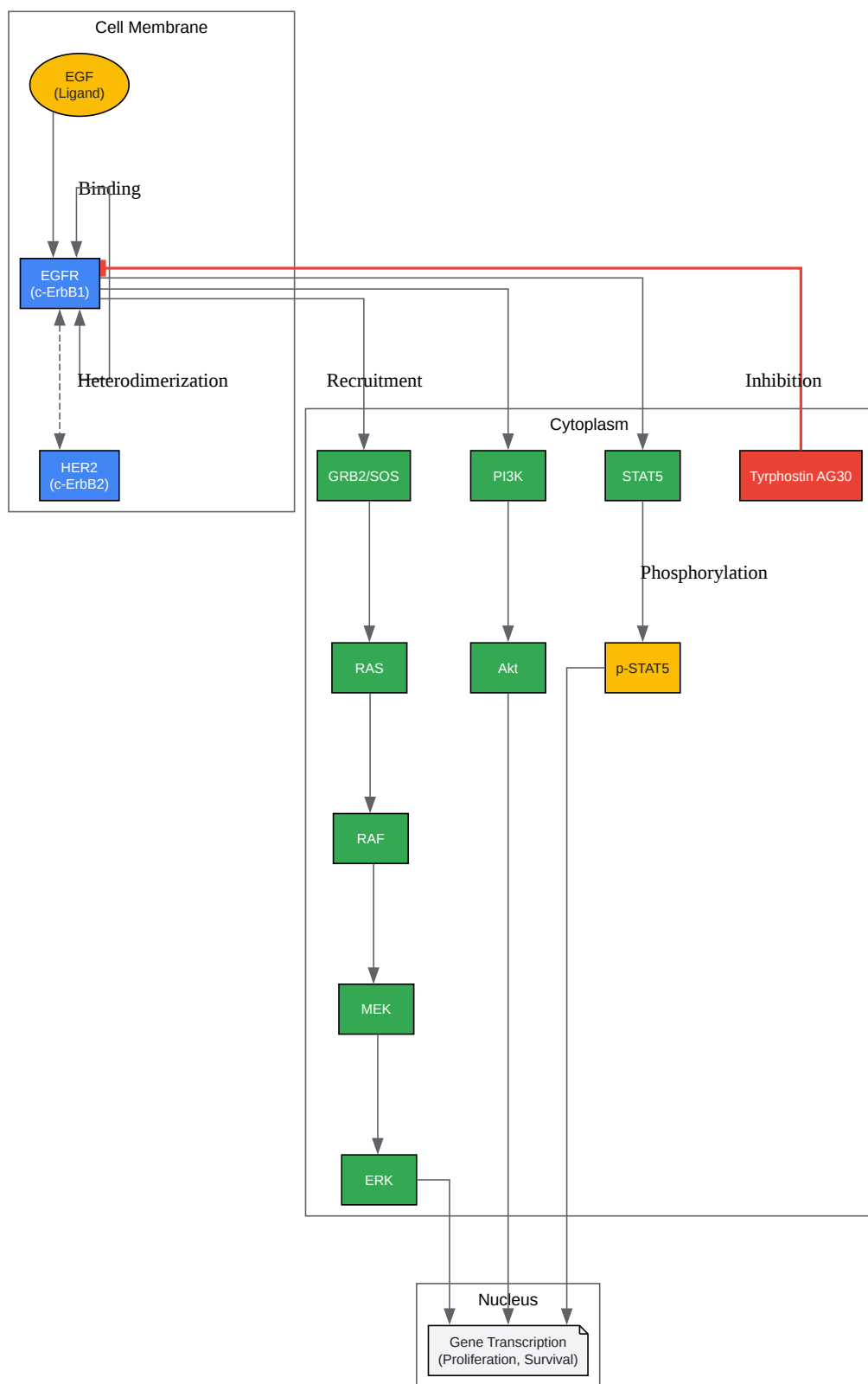
Quantitative data on the inhibitory potency of **Tyrphostin AG30** against all members of the c-ErbB family is not readily available in the public domain. It is consistently described as a potent

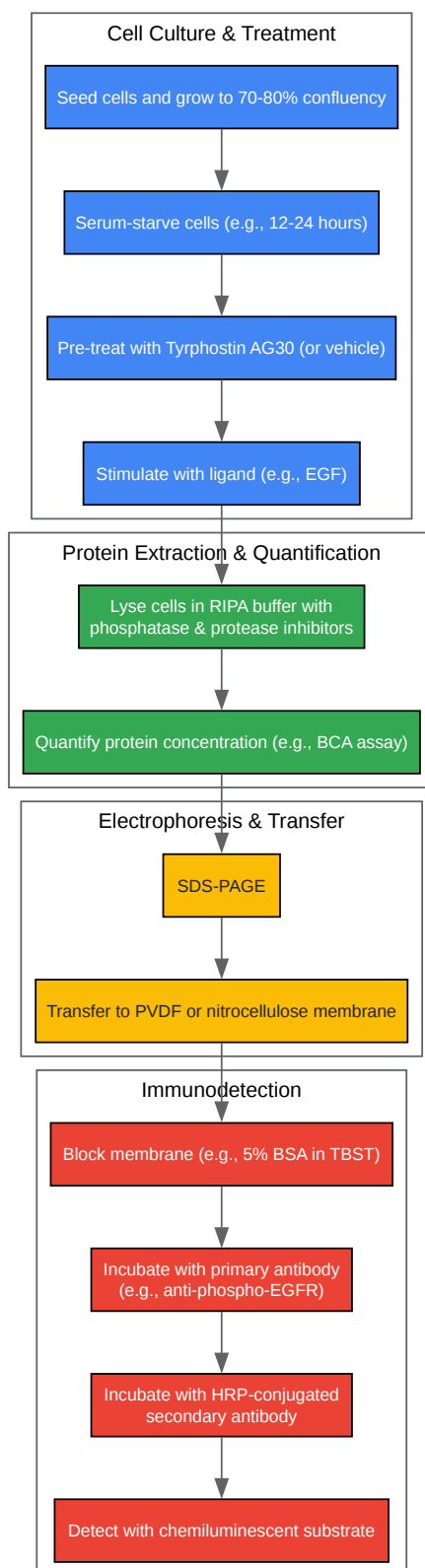
and selective EGFR (ErbB1) inhibitor. For comparative purposes, the following table includes available IC50 values for other relevant Tyrophostin compounds against ErbB family members.

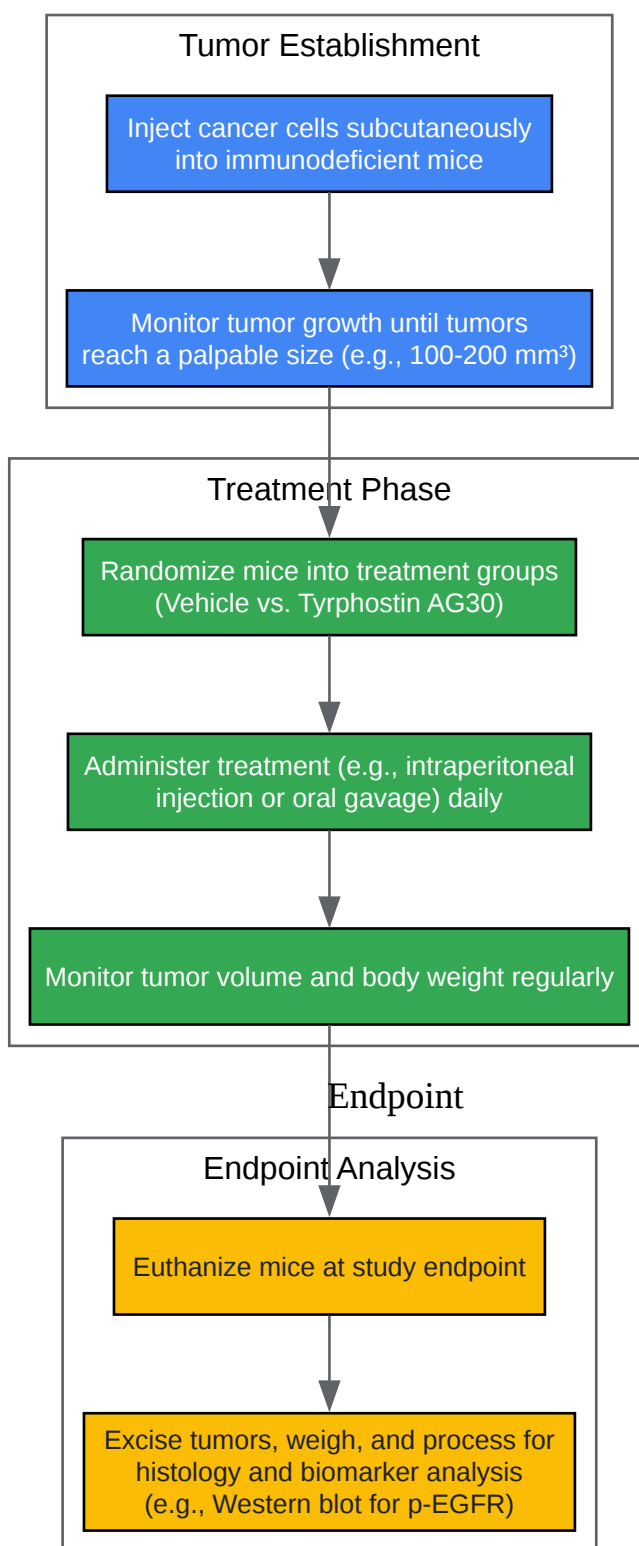
| Compound | Target | IC50 | Cell Line / Assay Conditions | Reference |
|--------------------|--------------------|--------------------|------------------------------|-----------|
| Tyrophostin AG30 | EGFR (ErbB1) | Data not available | | |
| HER2 (ErbB2) | Data not available | | | |
| ErbB3 | Data not available | | | |
| ErbB4 | Data not available | | | |
| Tyrophostin AG1478 | EGFR (ErbB1) | ~3 nM | In vitro | [4] |
| Tyrophostin AG879 | HER2 (ErbB2) | 1 µM | [5][6] | |
| PDGFR | 100 µM | [5][6] | | |
| EGFR | 500 µM | [5][6] | | |
| Tyrophostin AG490 | EGFR | 2 µM | [7] | |
| HER2 (ErbB2) | 13.5 µM | [7] | | |
| Tyrophostin AG528 | EGFR | 4.9 µM | [8] | |
| HER2 (ErbB2) | 2.1 µM | [8] | | |

Signaling Pathways and Mechanism of Action

The c-ErbB signaling network is initiated by ligand binding, leading to receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which drive cellular responses like proliferation and survival. **Tyrphostin AG30**, as an ATP-competitive inhibitor, blocks the kinase activity of EGFR, thereby preventing this initial phosphorylation event and inhibiting the entire downstream signaling cascade.







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